Periplocoside O

Immunosuppression T-cell assay Selectivity index

Periplocoside O (CAS 116709-67-2) is a C₂₁ pregnane-type steroidal glycoside isolated from the root bark of Periploca sepium (Asclepiadaceae), a traditional Chinese medicine used for rheumatoid arthritis. It belongs to the spiro-orthoester group-containing periploside family, whose immunosuppressive activity is critically dependent on the seven-membered formyl acetal-bridged spiro-orthoester function.

Molecular Formula C36H56O10
Molecular Weight 648.8 g/mol
CAS No. 116709-67-2
Cat. No. B048318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocoside O
CAS116709-67-2
Synonymsperiplocoside O
Molecular FormulaC36H56O10
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)OCOC)O)C)C)OC
InChIInChI=1S/C36H56O10/c1-20-16-28(41-7)32(38)33(43-20)46-24-10-13-34(4)23(17-24)8-9-25-26(34)11-14-35(5)27(25)12-15-36(35,39)22(3)45-30-18-29(42-19-40-6)31(37)21(2)44-30/h8,16,20-22,24-27,29-31,33,37,39H,9-15,17-19H2,1-7H3
InChIKeyOPDVJOHDZLWTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplocoside O (CAS 116709-67-2): A Structurally Distinct Pregnane Glycoside for Immunomodulation Research


Periplocoside O (CAS 116709-67-2) is a C₂₁ pregnane-type steroidal glycoside isolated from the root bark of Periploca sepium (Asclepiadaceae), a traditional Chinese medicine used for rheumatoid arthritis [1]. It belongs to the spiro-orthoester group-containing periploside family, whose immunosuppressive activity is critically dependent on the seven-membered formyl acetal-bridged spiro-orthoester function [2]. Unlike the more abundant periploside C and periploside F, Periplocoside O is a minor constituent characterized by a distinct saccharide chain length and constitution, which directly influences T-lymphocyte proliferation inhibitory potency and selectivity [3]. Its molecular formula is C₃₆H₅₆O₁₀ (MW 648.82) [4].

Why Periplocoside O Cannot Be Replaced by Other Periploca Glycosides in Immunosuppression Studies


The periploside family exhibits pronounced structure–activity divergence driven by variations in the saccharide chain's length, composition, and the presence of specific acyl modifications. The 2017 structure–activity relationship (SAR) study by Wang et al. demonstrated that among 14 periploside congeners tested in the same T-lymphocyte proliferation assay, IC₅₀ values spanned from 2.5 μM to >64.2 μM, and selectivity indices (SI = CC₅₀/IC₅₀) ranged from 0.5 to 82.5 [1]. Periplocoside O occupies a specific position in this SAR landscape distinct from both the major constituents (periploside C, SI = 82.5) and other minor analogs (e.g., periploside N, SI = 31.3). Consequently, substituting Periplocoside O with a different periploside—even one with a higher SI—would alter the pharmacological profile under investigation. Furthermore, the orthoester function, essential for immunosuppressive activity, is present but differentially presented among congeners, meaning that not all spiro-orthoester glycosides are functionally interchangeable [2]. Researchers targeting specific immunomodulatory mechanisms or developing periploside-based compositions must therefore source the exact compound to ensure experimental reproducibility.

Periplocoside O vs. Closest Analogs: A Quantitative Evidence Guide for Procurement Decisions


T-Lymphocyte Proliferation Inhibition: Periplocoside O vs. Periploside C and Periploside N

In a direct head-to-head panel using concanavalin A-stimulated murine splenocyte T-lymphocyte proliferation, Periplocoside O (designated periploside O, compound 1) exhibited an IC₅₀ of 4.5 μM and a CC₅₀ >50 μM, yielding a selectivity index (SI = CC₅₀/IC₅₀) greater than 11.1 [1]. This directly contrasts with periploside C (compound 12), which showed an IC₅₀ of 0.63 μM and an SI of 82.5 in the same assay, and periploside N (compound 11) with an IC₅₀ of 8.4 μM and an SI of 2.4 [1]. The data demonstrate that Periplocoside O possesses a moderate potency-low selectivity profile distinct from both the highly selective major constituent (periploside C) and the lower-selectivity periploside N [1].

Immunosuppression T-cell assay Selectivity index

Structural Determinant of Activity: Spiro-Orthoester Function Essentiality and Saccharide Chain Influence

The 2011 structural revision established that the spiro-orthoester function is essential for immunosuppressive activity across the periploside class [1]. The 2017 SAR study further demonstrated that the length and constitution of the saccharide chain directly modulate both inhibitory activity and selectivity [2]. Periplocoside O, possessing a specific saccharide chain architecture distinct from periplosides C, F, N, and M, occupies a unique position on this SAR continuum. This class-level structural insight means that even among orthoester-containing periplosides, activity cannot be predicted from the presence of the orthoester alone; the full glycosidic structure must be considered [2].

Structure-activity relationship Orthoester Immunosuppressive mechanism

Compositional Specificity: Periplocoside O as a Defined Component in a Multi-Periploside Immunomodulatory Formulation

Patent WO2021218763A1 discloses a periploside composition for treating autoimmune diseases (including inflammatory bowel disease and rheumatoid arthritis) that explicitly includes Periplocoside O at 0.1–20 weight percent as one of eight specified periploside components (A, C, D, E, K, O, Q, R) whose combined total must exceed 50 wt% of the composition [1]. The compositional data show Periplocoside O comprising 3.52 wt% of the natural extract, distinct from periploside C (31.12 wt%) and other congeners [1]. This compositional specification means that Periplocoside O is a required, identifiable, and quantifiable component for reproducing the claimed therapeutic effect; substituting it with another periploside would alter the composition and potentially the pharmacological outcome.

Autoimmune disease Composition patent Drug development

Distinction from Cardiac Glycoside-Containing Periploca Extracts: Periplocoside O Belongs to the Non-Cardiotoxic Pregnane Glycoside Fraction

The Periploca sepium periplosides (PePs) extract, which includes Periplocoside O, is specifically described as a cardiac glycosides-free pregnane glycoside fraction [1]. This distinguishes Periplocoside O and its co-constituents from cardiac glycosides such as periplocin that are also present in Periploca species and are known to exhibit hepatotoxicity and cardiotoxicity at certain doses [2]. The PePs fraction, containing Periplocoside O, demonstrated protective effects in colitis and colitis-associated cancer mouse models via gut microbiota modulation and Th17 suppression, without reported cardiac toxicity [1].

Safety Cardiac glycoside-free Toxicity

Periplocoside O: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies of Spiro-Orthoester Pregnane Glycosides for Selective T-Cell Inhibition

Periplocoside O serves as an essential reference compound in SAR panels investigating how saccharide chain variations modulate T-lymphocyte inhibitory potency and selectivity. Its intermediate IC₅₀ (4.5 μM) and moderate SI (>11.1) fill a critical gap between high-potency/high-selectivity periploside C (IC₅₀ = 0.63 μM, SI = 82.5) and lower-selectivity periploside N (IC₅₀ = 8.4 μM, SI = 2.4) [1]. Researchers can use Periplocoside O as a scaffold comparator to probe the structural determinants that shift the potency–selectivity balance, contributing to the rational design of next-generation immunosuppressive leads with improved therapeutic windows [1].

Development and Quality Control of Multi-Periploside Compositions for Autoimmune Disease Therapy

Periplocoside O is a mandatory, quantifiable component in the patented periploside composition (WO2021218763A1) for treating autoimmune conditions such as inflammatory bowel disease and rheumatoid arthritis. The composition specifies Periplocoside O at 0.1–20 wt%, with natural extract abundance of 3.52 wt% [2]. Pharmaceutical developers and analytical laboratories require authentic Periplocoside O reference standards to validate HPLC-based content uniformity methods, ensure batch-to-batch consistency, and meet regulatory filing requirements for multi-component botanical drug products [2].

In Vivo Studies of Gut Microbiota-Mediated Th17 Suppression Using Cardiac Glycoside-Free Pregnane Glycosides

The cardiac glycoside-free PePs fraction, of which Periplocoside O is a constituent, has demonstrated the ability to modulate gut microbiota (enriching Akkermansia muciniphila) and suppress pathogenic Th17 cells in colitis and colitis-associated cancer models at 153 mg/kg/day p.o. [3]. Researchers investigating microbiota–immune interactions in inflammatory bowel disease can use pure Periplocoside O as a defined molecular probe to deconvolute which specific periploside congener(s) drive the microbiota-modulatory and Type 17 immunity-suppressive effects observed with the PePs mixture [3].

Comparative Immunopharmacology Differentiating Pregnane Glycoside Immunosuppressants from Conventional Calcineurin Inhibitors

Unlike cyclosporin A, which inhibits T-cell proliferation via calcineurin/NFAT pathway blockade (IC₅₀ = 0.08 μM, SI = 56.3 in the same assay [1]), periploside congeners including Periplocoside O operate through a distinct mechanism involving IL-17 suppression and Th17 differentiation inhibition [4]. Periplocoside O can be employed as a tool compound to benchmark the immunosuppressive efficacy and mechanism of novel plant-derived immunomodulators against both cyclosporin A and other periploside family members, providing cross-class mechanistic insights [1][4].

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